![molecular formula C22H23FN4O3 B2843709 4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775379-13-9](/img/structure/B2843709.png)
4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Stabilities and Conformational Analyses
A detailed investigation into the molecular stabilities and conformational analyses of benzimidazole derivatives, including compounds related to 4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, has shown significant insights into their anti-cancer properties. The study utilized density functional theory and molecular docking to examine the tautomeric properties and conformations, identifying the most stable states and the mechanism behind their potential anti-cancer activity. The findings highlighted the role of inter-molecular hydrogen bonds in enhancing the binding affinity of these compounds to the EGFR binding pocket, which is crucial for their anti-cancer effectiveness (Karayel, 2021).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives have revealed their antimicrobial potential. Through the creation of novel compounds and subsequent screening, some derivatives were found to exhibit good to moderate activities against various test microorganisms. This research expands the understanding of 1,2,4-triazole compounds' role in developing new antimicrobial agents, providing a foundation for further exploration in this area (Bektaş et al., 2007).
Antagonist Activity in Bicyclic Derivatives
Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has uncovered potent 5-HT2 antagonist activity. The study focused on compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, leading to the identification of derivatives with significant activity against the 5-HT2 receptor, suggesting potential applications in treating conditions related to this receptor's activity (Watanabe et al., 1992).
Anti-Alzheimer's Activity in Benzylated Derivatives
A series of N-benzylated derivatives, synthesized based on the lead compound donepezil, showed promising anti-Alzheimer's activity. The study's innovative approach to modifying the lead compound's structure resulted in derivatives that exhibited excellent anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, highlighting the potential of these compounds in Alzheimer's disease management (Gupta et al., 2020).
Mycobacterium tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel inhibitors against Mycobacterium tuberculosis GyrB. One compound, in particular, showed significant activity in various assays, demonstrating its potential as a promising agent for tuberculosis treatment. This research contributes to the ongoing efforts to combat tuberculosis by exploring new therapeutic targets and compounds (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is involved in the production of melanin through the hydroxylation of monophenols to o-diphenols . It plays a crucial role in skin pigmentation and melanoma prevention .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . The inhibition kinetics analyzed by Lineweaver–Burk plots revealed that compounds related to this one act as non-competitive inhibitors, while the most active inhibitor is a mixed-type inhibitor . This suggests that the compound may bind to an allosteric site on the enzyme, changing its conformation and reducing its activity .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the production of melanin . This can lead to a decrease in skin pigmentation and potentially prevent the development of melanoma .
Result of Action
The primary result of the compound’s action is the inhibition of melanin production due to the inhibition of tyrosinase . This could potentially lead to a decrease in skin pigmentation and a reduced risk of melanoma .
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-19-4-2-3-17(13-19)21(28)26-11-9-16(10-12-26)20-24-25-22(29)27(20)14-15-5-7-18(23)8-6-15/h2-8,13,16H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGZLVHJITNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
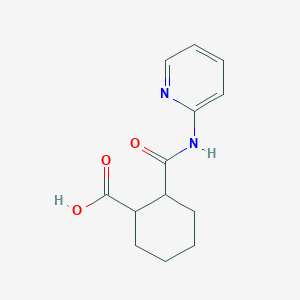
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)
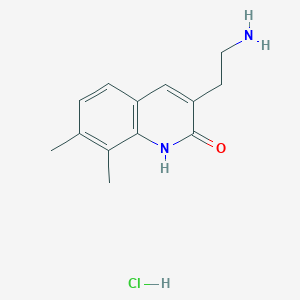
![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)
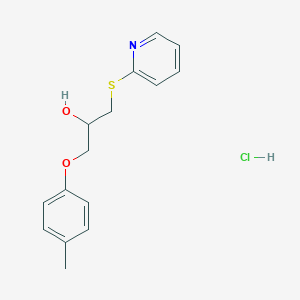
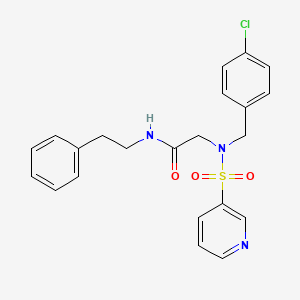
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B2843640.png)
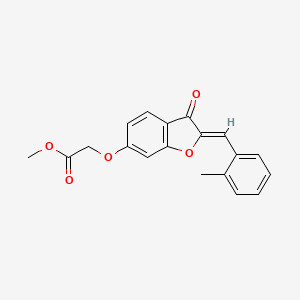
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2843642.png)
![methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)
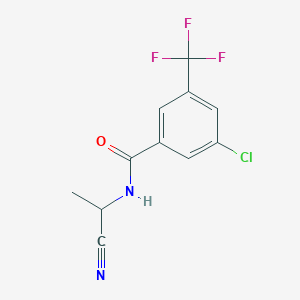
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)
